molecular formula C16H18O2S B11944593 Mesityl M-tolyl sulfone

Mesityl M-tolyl sulfone

Cat. No.: B11944593
M. Wt: 274.4 g/mol
InChI Key: XXZULIYPYBJODM-UHFFFAOYSA-N
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Description

Mesityl M-tolyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a sulfone derivative, characterized by the presence of a sulfonyl functional group (SO2) attached to a mesityl group and a M-tolyl group. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl M-tolyl sulfone can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with M-tolyl sulfinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Mesityl M-tolyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mesityl M-tolyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of mesityl M-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing moiety, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

    Mesityl O-tolyl sulfone: Similar in structure but with the sulfonyl group attached to an O-tolyl group instead of an M-tolyl group.

    Mesityl P-tolyl sulfone: Another structural isomer with the sulfonyl group attached to a P-tolyl group.

Uniqueness: Mesityl M-tolyl sulfone is unique due to its specific arrangement of the mesityl and M-tolyl groups, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3

InChI Key

XXZULIYPYBJODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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